1-(4-Butylphenyl)-2-methylpropan-1-one
Overview
Description
1-(4-Butylphenyl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C14H20O and its molecular weight is 204.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Chemical Reactions
- Hydrocarbonylation Process : The hydrocarbonylation of prop-2-ene-1-ol catalyzed by rhodium triethylphosphine complexes was studied, predominantly producing butane-1,4-diol and 2-methylpropan-1-ol. A proposed mechanism involves the formation of vinyl alcohol, 2-methylprop-1-en-1-ol, as the primary product followed by a series of transformations (Simpson et al., 1996).
- [4+2] Benzannulation Reaction : A study on the [4+2] benzannulation reaction of internal or terminal alkynes with 2-biaryl, 2-heteroarylphenyl, or 2-alkenylphenyl Grignard reagents in the presence of Fe(acac)(3) and other reagents resulted in the production of substituted phenanthrenes and congeners under specific conditions (Matsumoto et al., 2011).
Photoinitiator Decomposition and Radical Generation
- Photoinitiator Decomposition : The decomposition of the photoinitiator 1-[4-(2-hydroxyethoxy)phenyl]-2-hydroxy-2-methylpropan-1-one was examined using laser photolysis Fourier transform electron paramagnetic resonance. The study demonstrated that the triplet state of this compound acts as the radical precursor, leading to the generation of benzoyl and 2-hydroxy-2-propyl radicals (Vacek et al., 1999).
Tropospheric Degradation and Atmospheric Studies
- Tropospheric Degradation : The chemical reactivity of a photo-oxidation product of 2-methyl-3-buten-2-ol, namely 2-hydroxy-2-methylpropanal (HMPr), was explored under controlled conditions to understand its transformations in the troposphere. The study included kinetic analysis and the observation of acetone production during reactions with OH radicals (Carrasco et al., 2006).
properties
IUPAC Name |
1-(4-butylphenyl)-2-methylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-4-5-6-12-7-9-13(10-8-12)14(15)11(2)3/h7-11H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVBQJFPNRSLCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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